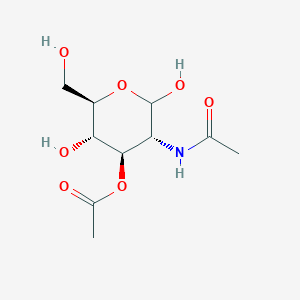
2-アセトアミド-3-O-アセチル-2-デオキシ-D-グルコピラノース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is a derivative of glucose, specifically modified to include an acetamido group and an acetyl group
科学的研究の応用
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: In studies of glycoproteins and glycolipids, where it serves as a model compound.
Industry: Used in the production of specialized chemicals and as a reagent in various biochemical assays.
作用機序
Target of Action
The primary targets of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes play a crucial role in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .
Mode of Action
2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose interacts with its targets, hOGA and hHexB, resulting in potent nanomolar competitive inhibition of both enzymes .
Biochemical Pathways
The compound affects the biochemical pathways involving hOGA and hHexB enzymes. It competes for the same metabolic pathways as D-[3H]glucosamine, reducing its incorporation into isolated glycosaminoglycans (GAGs) .
Pharmacokinetics
Its bioavailability is likely influenced by its competitive inhibition of hoga and hhexb enzymes .
Result of Action
The molecular and cellular effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose’s action include a reduction in D-[3H]glucosamine incorporation into isolated GAGs . This suggests that the compound may have potential applications in the treatment of diseases related to these biochemical pathways .
生化学分析
Biochemical Properties
The biochemical properties of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not fully understood. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors . It easily reacts with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .
Cellular Effects
The cellular effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Molecular Mechanism
The molecular mechanism of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is not fully understood. It is known to be involved in the substrate-assisted catalytic mechanism, in which the 2-acetamido group of the substrate forms an oxazoline intermediate .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose in laboratory settings are not well-documented. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors .
Dosage Effects in Animal Models
The dosage effects of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose in animal models are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Metabolic Pathways
The metabolic pathways of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not well-documented. It is known to be a starting compound in the synthesis of a number of glucosamine glycosyl donors .
Transport and Distribution
The transport and distribution of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose within cells and tissues are not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
Subcellular Localization
The subcellular localization of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is not well-documented. It is known to be a crucial compound in biomedical research used for studying the biological activities and functions of carbohydrates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process begins with the protection of hydroxyl groups, followed by selective acetylation at the 3-O position. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods: While specific industrial production methods for 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose are not extensively documented, the general approach involves large-scale chemical synthesis using similar acetylation techniques. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions: 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
類似化合物との比較
2-Acetamido-2-deoxy-D-glucose: Lacks the acetyl group at the 3-O position.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-glucopyranose: Contains additional acetyl groups at different positions.
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose: Includes an additional fucose moiety
Uniqueness: 2-Acetamido-3-O-acetyl-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies of glycan structure and function, as well as in the synthesis of complex carbohydrates .
特性
IUPAC Name |
[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO7/c1-4(13)11-7-9(17-5(2)14)8(15)6(3-12)18-10(7)16/h6-10,12,15-16H,3H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJNXDFAPWSUSI-WWGUJXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
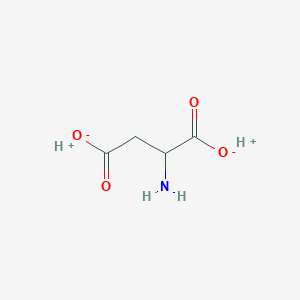
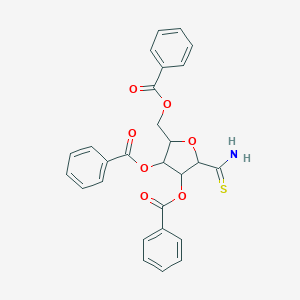

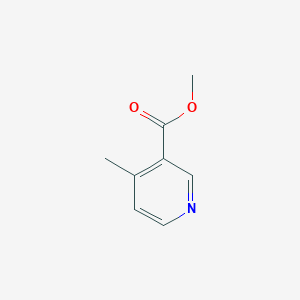
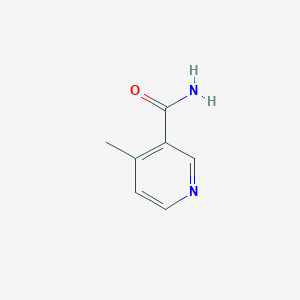
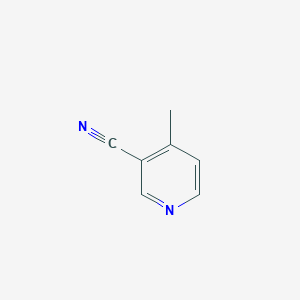

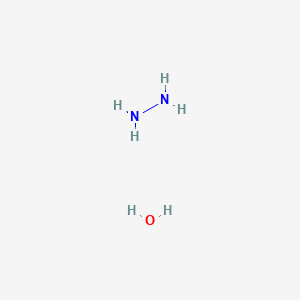
![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)
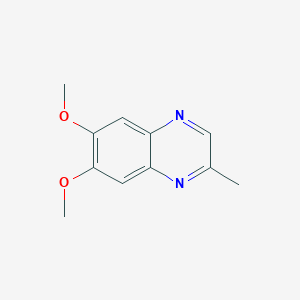
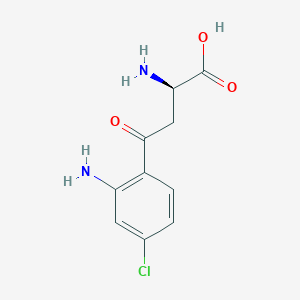
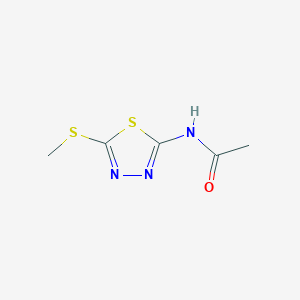
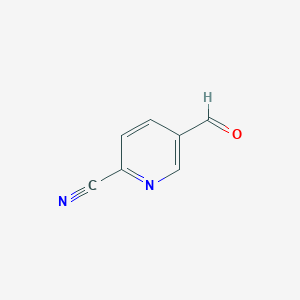
![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)
